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molecular formula C5H2Cl2N2O B1283454 5-Chloropyrazine-2-carbonyl chloride CAS No. 88625-23-4

5-Chloropyrazine-2-carbonyl chloride

Cat. No. B1283454
M. Wt: 176.99 g/mol
InChI Key: CFEMQJVHMRAYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921378B2

Procedure details

5-Chloropyrazine-2-carboxylic acid (3.15 mmol, 500 mg) was dissolved in DCM (55 ml). Oxalyl dichloride (6.62 mmol, 841 mg) was added slowly and the resulting mixture was refluxed for 2 h. After, the reaction had stopped the mixture was concentrated. 580 mg of the title compound was obtained. 1H-NMR (400 MHz, CDCl3) δ 8.78 (d, 1H), 9.09 (d, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
841 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.C(Cl)(=O)C([Cl:14])=O>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([Cl:14])=[O:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)O
Name
Quantity
55 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
841 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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